1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Synthesis and Structural Analysis
Cyclobutane derivatives, including oxime and morpholin groups, have been synthesized and analyzed for their crystalline structures. These compounds exhibit significant interest due to their unique configurations and potential for further chemical modifications. The presence of cyclobutane rings, oxime groups, and benzene rings in these molecules allows for diverse interactions and properties, such as forming two-dimensional networks through specific intermolecular interactions (Dinçer et al., 2005).
Potential in Medicinal Chemistry
Cyclobutane analogs of phenylalanine have been synthesized in enantiomerically pure forms, showcasing the versatility of cyclobutane derivatives in synthesizing bioactive compounds. These analogs complete the series of cnPhe and highlight the cyclobutane's role in developing pharmaceuticals (Lasa et al., 2005).
Applications in Bioactive Compound Synthesis
The synthesis of bis(cyclobutane) β-dipeptides demonstrates the potential of cyclobutane derivatives in creating complex bioactive molecules. These compounds, derived from enantiomeric β-amino acids, represent a new class of β-amino acid oligomers with potential applications in medicinal chemistry and drug design (Izquierdo et al., 2002).
Chemical Properties and Reactions
Studies on cyclobutane derivatives have also focused on their chemical reactions and properties, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes. These synthetic methods are crucial for producing compounds with specific stereochemistry, relevant in pharmaceuticals and materials science (Feng et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-ethylanilino)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-11-4-6-12(7-5-11)14-10-13(15)8-3-9-13/h4-7,14-15H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWLWGXSBVDIKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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